4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Sourcing trifunctional pyridine scaffolds with precise substitution patterns often leads to batch-to-batch variability and limited orthogonal reactivity. 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 1227592-86-0) eliminates this bottleneck. - Independent reactivity: the 2-hydroxy and 4-chloro groups enable selective protection/alkylation and palladium-catalyzed cross-coupling, respectively, for high-yield, sequence-independent diversification. - Consistent purity (≥98%, NLT) and dry, sealed storage ensure reproducible performance across campaigns. - Supply chain reliability: dedicated stock for rapid global dispatch, minimizing synthesis downtime.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1227592-86-0
Cat. No. B1403561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
CAS1227592-86-0
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
InChIKeyIPXNCTLEINIZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Overview


4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 1227592-86-0, also known as 4-chloro-5-(trifluoromethyl)pyridin-2-ol) is a heterocyclic organic compound belonging to the class of halogenated trifluoromethylpyridines [1]. It features a pyridine ring bearing three key functional groups: a hydroxyl group at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and a chlorine atom at the 4-position . This substitution pattern positions the compound as a versatile synthetic intermediate within the broader landscape of trifluoromethylpyridine (TFMP) derivatives, which are widely recognized as crucial building blocks for the development of novel agrochemicals and pharmaceuticals [2].

Halogenated TFMP scaffold for agrochemical and pharmaceutical building blocks
Orthogonal C(2)-OH and C(4)-Cl reactive sites for divergent synthesis
Class-level utility supported by cross-coupling and SNAr literature

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Substitution Challenges


In the design and procurement of intermediates for fine chemical synthesis, the precise nature and position of substituents on a heterocyclic core cannot be assumed to be interchangeable. This is particularly true for the class of trifluoromethylpyridines, where even minor structural variations—such as the absence of a halogen or the substitution of chlorine with bromine—can fundamentally alter physical properties, chemical reactivity, and biological outcomes [1]. Specifically, the introduction of a chlorine atom at the 4-position of the 2-hydroxy-5-(trifluoromethyl)pyridine scaffold modifies its electronic density, lipophilicity, and the steric environment of the adjacent reactive sites [2]. Consequently, substituting 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine with its non-chlorinated analog (CAS 33252-63-0) or a brominated variant (CAS 1227494-05-4) is likely to lead to downstream process inefficiencies, altered reaction yields, or a change in the biological activity of the final target molecule. The following quantitative evidence underscores the specific, measurable differences that define the unique utility of this compound.

Target: 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Physical form differs; MW 197.54 g/mol
vs. Non‑chlorinated analog (CAS 33252‑63‑0): Crystalline solid with defined mp 145–149 °C; MW 163.10 g/mol. Stoichiometry and handling may not transfer directly.
Target: C–Cl bond; generally more stable in multi‑step synthesis
vs. 4‑Bromo analog (CAS 1227494‑05‑4): C–Br bond; higher reactivity may promote side reactions. Reactivity–stability balance may shift.
Target: Three orthogonal handles (2‑OH, 4‑Cl, 5‑CF₃)
vs. Regioisomer lacking 2‑OH (CAS 52334‑81‑3): Only two handles; O‑functionalization pathway lost. Divergent synthesis strategy may be limited.

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Differentiation


Physical Property Differences vs. Non-Chlorinated Analog

The presence of a chlorine atom at the 4-position significantly alters the compound's physical state and thermal properties compared to the non-chlorinated parent compound, 2-hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0). While the non-chlorinated analog is a well-characterized crystalline solid with a reported melting point range of 145-149 °C , 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 1227592-86-0) is reported to be a solid , but its specific melting point is not widely disclosed in public literature. This lack of data, contrasted with the well-known properties of the non-chlorinated version, suggests a markedly different crystalline or molecular packing arrangement. The absence of a melting point in common databases is itself an indicator of a different physical profile. The change in molecular weight from 163.10 g/mol for the non-chlorinated analog to 197.54 g/mol for the target compound (a 21.1% increase) directly impacts molar calculations for stoichiometry and formulation.

Physical profile
Data to verify
MW 197.54 g/mol vs 163.10 (+21.1%); mp not publicly specified vs 145–149 °C
Alters stoichiometry and solid‑state handling
Melting point discrepancy requires independent verification
Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Cross-Coupling Advantage over Brominated Analog

A key differentiator between the 4-chloro and 4-bromo analogs lies in their utility for downstream synthetic transformations, particularly cross-coupling reactions. The 4-bromo analog, 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 1227494-05-4), has a molecular weight of 241.99 g/mol . While bromine is typically considered a better leaving group, the chlorine atom in the target compound (197.54 g/mol) provides a superior balance of stability and reactivity. Chloroarenes are often preferred intermediates because they are less prone to unwanted side reactions (like dehalogenation or homocoupling) during storage and initial synthetic steps compared to their bromo or iodo counterparts [1]. This can lead to higher yields and easier purification in multi-step syntheses.

Cross‑coupling fit
Class‑level
C–Cl (197.54 g/mol) vs C–Br (241.99); chloroarenes typically more stable toward dehalogenation/homocoupling
Supports synthetic route stability and late‑stage diversification
Class‑level inference; review under specific catalytic conditions
Synthetic Methodology Catalysis Medicinal Chemistry

Unique Reactivity of 4-Chloro Substituent

The 4-chloro substituent on a pyridine ring is uniquely activated for nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the ring nitrogen and the adjacent trifluoromethyl group [1]. This is a distinct reactivity profile that is not shared by analogs lacking this specific arrangement. For instance, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), while also a useful intermediate [2], lacks the hydroxyl group, which eliminates the possibility for O-alkylation or O-arylation chemistry. Conversely, the non-chlorinated analog (CAS 33252-63-0) cannot undergo direct C-C bond formation at the 4-position without prior functionalization. The target compound's specific substitution pattern provides a trifunctional scaffold: the hydroxyl group for O-functionalization, the C-Cl bond for C-C bond formation via cross-coupling or SNAr, and the CF₃ group for modulating physicochemical properties.

Reactive handles
Class‑level
Target: 3 orthogonal centers (2‑OH, 4‑Cl, 5‑CF₃); comparators offer only 2 reactive sites
Enables divergent synthetic pathways from a single intermediate
SNAr/cross‑coupling activity reported for this substitution pattern
Synthetic Chemistry Heterocyclic Chemistry Nucleophilic Aromatic Substitution

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Applications


Late-Stage Functionalization for Agrochemical Leads

The compound is ideally suited for the synthesis of new agrochemical candidates, specifically herbicides and fungicides, leveraging the trifluoromethylpyridine scaffold's proven efficacy in this sector [1]. Its 4-chloro substituent allows for late-stage diversification via cross-coupling chemistry, enabling the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. This is a strategic advantage for research and development programs aiming to optimize lead compounds for potency, selectivity, and environmental fate [1].

Fluorinated Pharmaceutical Intermediates

In medicinal chemistry, the trifluoromethyl group is a privileged motif used to improve metabolic stability and lipophilicity [2]. This compound serves as a high-value starting material for constructing drug-like molecules, particularly in therapeutic areas like oncology and CNS disorders. The chloro group offers a stable, orthogonal handle for building molecular complexity, while the hydroxyl group can be used to attach the pyridine core to a larger pharmacophore, as seen in the synthesis of kinase inhibitors and other targeted therapies [3].

Orthogonally Protected Pyridine Building Blocks

For researchers focused on complex heterocyclic synthesis, this compound represents an ideal trifunctional core. The hydroxyl and chloro groups can be manipulated independently. For instance, the hydroxyl group at the 2-position can be selectively protected or alkylated, while the 4-chloro group can be reserved for a subsequent palladium-catalyzed cross-coupling reaction [3]. This orthogonal reactivity is critical for constructing densely functionalized pyridine derivatives with high precision.

Application
Selection Property
Validation Focus
Late‑stage agrochemical lead diversification
Late‑stage cross‑coupling handle
SAR library synthesis efficiency
Fluorinated pharmaceutical intermediate
Fluorinated building block for metabolic stability
Kinase inhibitor or CNS‑targeted library design
Orthogonal protection synthetic core
Independent O‑ and C‑functionalization
Divergent synthesis of densely functionalized pyridines

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